molecular formula C12H26O2S2 B14277690 Dodecane-1-sulfonothioic O-acid CAS No. 127089-67-2

Dodecane-1-sulfonothioic O-acid

Cat. No.: B14277690
CAS No.: 127089-67-2
M. Wt: 266.5 g/mol
InChI Key: BAFNQIBMGIJLOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dodecane-1-sulfonothioic O-acid is an organic compound characterized by a long alkyl chain and a sulfonothioic acid functional group. This compound is notable for its surfactant properties, making it useful in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dodecane-1-sulfonothioic O-acid typically involves the sulfonation of dodecane. This process can be carried out using sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction is usually conducted under controlled temperature conditions to prevent over-sulfonation and to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of catalysts and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions: Dodecane-1-sulfonothioic O-acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonothioic group to thiol or sulfide groups.

    Substitution: The sulfonothioic group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Sulfonic acids.

    Reduction: Thiols or sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Dodecane-1-sulfonothioic O-acid has a wide range of applications in scientific research:

    Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: In biological studies, it can be used to modify the surface properties of biomolecules or cells.

    Industry: It is used in the formulation of detergents, emulsifiers, and other cleaning agents.

Mechanism of Action

The mechanism by which Dodecane-1-sulfonothioic O-acid exerts its effects is primarily through its surfactant properties. The long alkyl chain interacts with hydrophobic substances, while the sulfonothioic group interacts with water, reducing surface tension and enhancing solubility. This dual interaction allows it to form micelles, which can encapsulate and transport hydrophobic molecules.

Comparison with Similar Compounds

    Dodecane-1-sulfonic acid: Similar in structure but lacks the thioic group, making it less reactive in certain chemical reactions.

    Dodecane-1-thiol: Contains a thiol group instead of a sulfonothioic group, leading to different reactivity and applications.

    Sodium dodecyl sulfate: A widely used surfactant with a sulfate group instead of a sulfonothioic group, offering different solubility and stability properties.

Uniqueness: Dodecane-1-sulfonothioic O-acid is unique due to its sulfonothioic group, which provides distinct reactivity compared to other similar compounds. This makes it particularly useful in specialized chemical reactions and applications where specific functional group interactions are required.

Properties

CAS No.

127089-67-2

Molecular Formula

C12H26O2S2

Molecular Weight

266.5 g/mol

IUPAC Name

dodecyl-hydroxy-oxo-sulfanylidene-λ6-sulfane

InChI

InChI=1S/C12H26O2S2/c1-2-3-4-5-6-7-8-9-10-11-12-16(13,14)15/h2-12H2,1H3,(H,13,14,15)

InChI Key

BAFNQIBMGIJLOZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCS(=O)(=S)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.